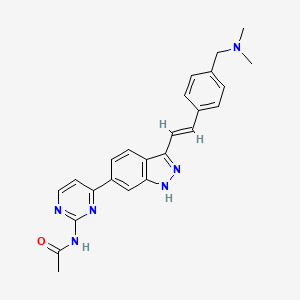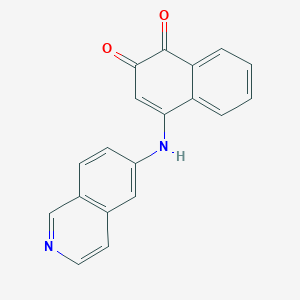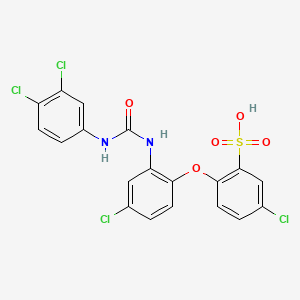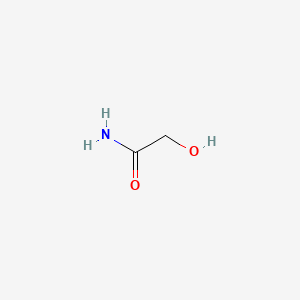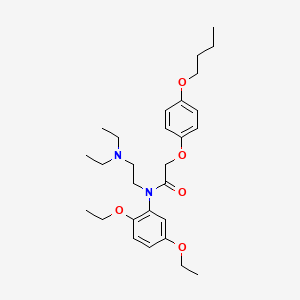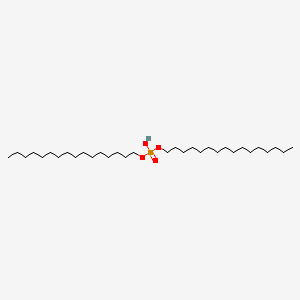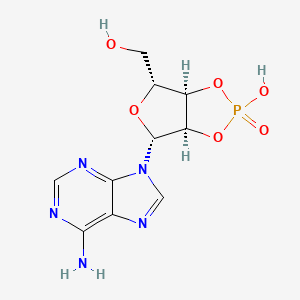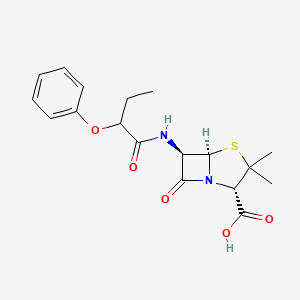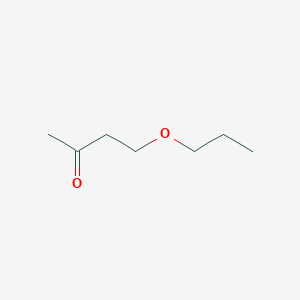
4-Propoxy-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propoxy-2-butanone is a ketone that is 4-hydroxy-2-butanone in which the hydroxy hydrogen has been replaced by a propyl group. It is a ketone and an ether.
Scientific Research Applications
Catalytic Applications : The dehydration of 4-hydroxy-2-butanone to 3-buten-2-one using anatase-TiO2 catalysts shows significant potential. This process achieves high selectivity and yield, highlighting the catalyst's efficiency in facilitating such reactions (Ichikawa et al., 2005).
Nanofluidic Devices : 4-Propoxy-2-butanone derivatives like 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid have been utilized in the optical gating of synthetic ion channels. These channels can be activated by UV light, leading to controlled transport of ionic species in aqueous solutions. This application is significant for light-induced controlled release, sensing, and information processing in nanotechnology (Ali et al., 2012).
Biological Production : Metabolic engineering of Klebsiella pneumoniae has been used to produce 2-butanone directly from glucose. This approach involves extending the native 2,3-butanediol synthesis pathway, presenting a biological method for 2-butanone production (Chen et al., 2015).
Chemical Synthesis : The synthesis of 4-hydroxy-2-butanone via the aldol reaction has been improved by using basic ionic liquids with different sterically hindered cations. This process enhances the selectivity of 4-hydroxy-2-butanone, an important intermediate in pharmaceutical and food industries (Wang & Cai, 2021).
Biofuel Research : Research on 2-butanone (methyl ethyl ketone) has included its evaluation as a biofuel in spark ignition engines. Studies have shown promising results in terms of combustion stability and efficiency, highlighting its potential as an alternative fuel source (Hoppe et al., 2016).
properties
CAS RN |
89975-71-3 |
|---|---|
Product Name |
4-Propoxy-2-butanone |
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4-propoxybutan-2-one |
InChI |
InChI=1S/C7H14O2/c1-3-5-9-6-4-7(2)8/h3-6H2,1-2H3 |
InChI Key |
CTGMQDUXYKIIBU-UHFFFAOYSA-N |
SMILES |
CCCOCCC(=O)C |
Canonical SMILES |
CCCOCCC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




